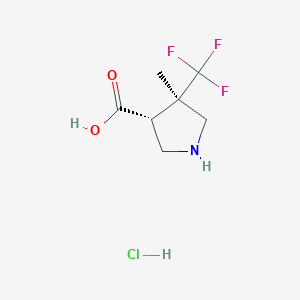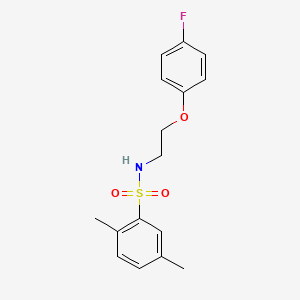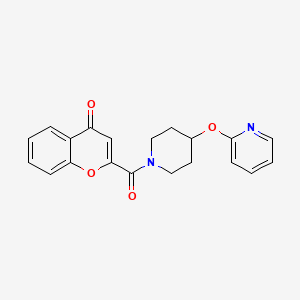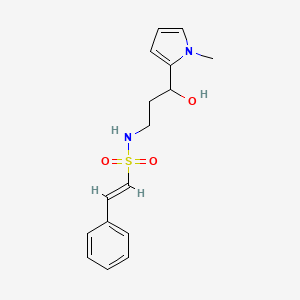![molecular formula C15H10ClF3N4 B2767219 3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338407-00-4](/img/structure/B2767219.png)
3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years due to their widespread potential pharmaceutical activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one derivative, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, has a melting point of 121–123 °C .Aplicaciones Científicas De Investigación
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
A significant application of related compounds involves the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. This process utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation. This method features short reaction times and high yields, highlighting its efficiency and applicability in organic synthesis (Zisheng Zheng et al., 2014).
Synthesis of Furo[3,2-c]pyridine Derivatives
Another research application involves the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. This synthesis demonstrates the versatility of related chemical structures in generating complex organic molecules, which have potential applications in pharmaceuticals and agrochemicals (Ivana Bradiaková et al., 2009).
Catalytic Activity in Suzuki-Miyaura Reaction
The compound has also been investigated for its use in catalysis, specifically in the Suzuki-Miyaura reaction. Research on palladium complexes with related ligands shows that these complexes can act as effective catalysts for the S-M coupling of aryl bromides with phenylboronic acid. This finding is significant for the field of catalysis, providing a pathway to more efficient and environmentally friendly synthesis of organic compounds (E. Amadio et al., 2012).
Coordination Chemistry and Supramolecular Associations
In coordination chemistry, derivatives of the mentioned compound have been explored for their ability to form supramolecular associations. Research indicates that pyridyl conjugated 1,2,3-triazoles, related to the compound , demonstrate versatile coordination abilities, enabling the formation of complexes with various metals. These complexes are of interest for their potential applications in materials science, catalysis, and as precursors in the synthesis of coordination polymers (Damijana Urankar et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2-[phenyl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-11-6-10(15(17,18)19)7-20-13(11)12(14-21-8-22-23-14)9-4-2-1-3-5-9/h1-8,12H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPDXGVJRGAGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2767137.png)



![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)
![3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767147.png)



![N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)


methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
